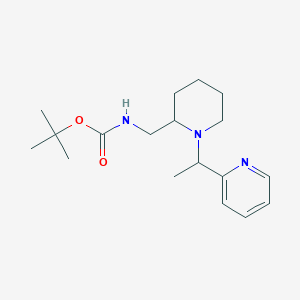

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-2-yl)methyl)carbamate

説明

Tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-2-yl)methyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

科学的研究の応用

Synthesis and Intermediates

Intermediate in Biologically Active Compounds : This compound is mentioned as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib and omisertinib (AZD9291), highlighting its relevance in drug development (Kong et al., 2016); (Zhao et al., 2017).

Catalytic Activity in Polymer Chemistry : The compound has been used in polymer chemistry, particularly in catalyzing acylation reactions. This is evidenced by the synthesis and polymerization of related compounds, demonstrating the compound's utility in creating catalytically active polymer derivatives (Mennenga et al., 2015).

Key Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as an essential intermediate for small molecule anticancer drugs, suggesting the potential of similar compounds in drug synthesis (Zhang et al., 2018).

Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for related compounds, indicating the importance of these compounds in medicinal chemistry (Li et al., 2012).

Chemical Structure and Properties

Structural Analysis and Regioselectivity : Studies have been conducted on the structural aspects and regioselectivity in the synthesis of related pyrazole compounds, showing the compound's significance in understanding molecular interactions and synthesis pathways (Martins et al., 2012).

Stereochemistry in Synthesis : Papers have discussed the stereochemical aspects in the synthesis of related compounds, which is crucial for the development of enantiomerically pure pharmaceuticals (Ghosh et al., 2017).

Hydrogen Bonding and Steric Hindrance : Research has also focused on understanding the hydrogen bonding and steric hindrance in related compounds, providing insights into molecular interactions that are vital for drug design (Day, 1981).

特性

IUPAC Name |

tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-14(16-10-5-7-11-19-16)21-12-8-6-9-15(21)13-20-17(22)23-18(2,3)4/h5,7,10-11,14-15H,6,8-9,12-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUVUIZQXCYECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCCC2CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121161 | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289387-17-2 | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

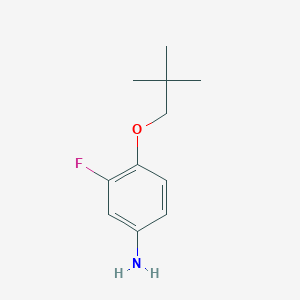

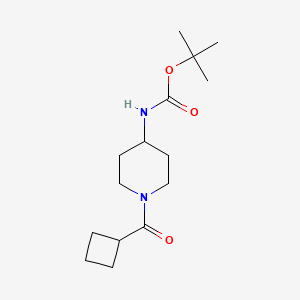

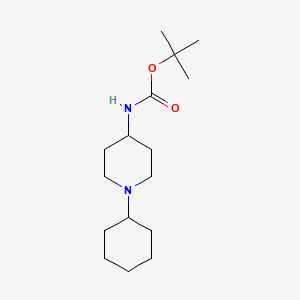

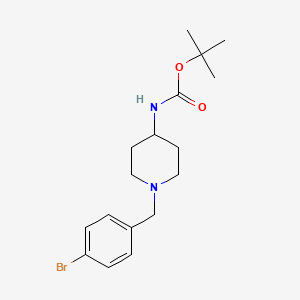

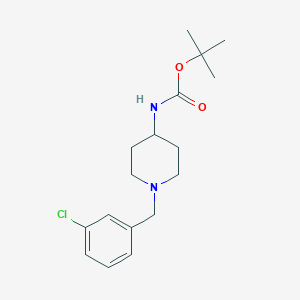

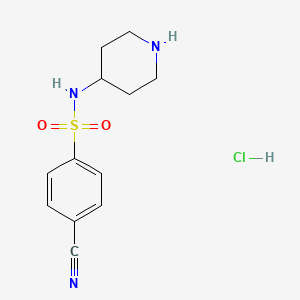

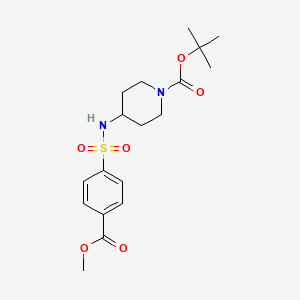

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)

methanone hydrochloride](/img/structure/B3027408.png)

![tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027410.png)

![tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027412.png)

![3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027416.png)